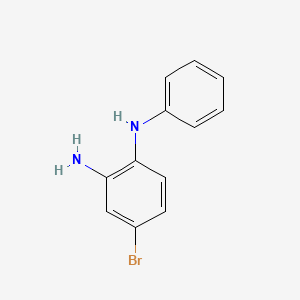

4-Bromo-n1-phenylbenzene-1,2-diamine

Description

Contextualizing Benzene-1,2-diamine Derivatives in Organic Chemistry Research

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and its derivatives are foundational scaffolds in organic synthesis. These compounds are highly valued as precursors for a multitude of heterocyclic structures, primarily due to the adjacent positioning of their two amino groups. They are instrumental in creating arylbenzimidazoles, benzotriazolium salts, and quinoxaline (B1680401) derivatives, which are classes of compounds with extensive applications. mdpi.comresearchgate.net

In materials science, triphenylamine-based diamines serve as essential monomers for synthesizing high-performance aromatic polyamides. mdpi.com Furthermore, the unique electronic properties of substituted diaminobenzenes have led to their use in the development of organic light-emitting diodes (OLEDs). mdpi.com In the field of catalysis, benzene-1,2-diamine derivatives have been successfully employed as hydrogen bond donors in non-covalent organocatalysts. mdpi.commdpi.com The versatility of this structural motif is also highlighted by its ability to act as a ligand, binding to metal ions in either a bidentate or monodentate fashion, or existing in protonated cationic forms in various salts. nih.gov

The Unique Role of Bromine and N1-Phenyl Substitution in 4-Bromo-N1-phenylbenzene-1,2-diamine

The specific structure of this compound is distinguished by two key features: a bromine atom at the 4-position of the benzene (B151609) ring and a phenyl group substituting one of the amino nitrogens (N1).

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a cornerstone transformation in organic synthesis. acs.orgnih.gov Bromo-substituted aromatic compounds are highly prized as synthetic intermediates for several reasons. fiveable.me The bromine atom acts as a versatile functional handle, enabling a wide array of subsequent reactions. Most notably, aryl bromides are key precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the intricate and targeted construction of more complex molecules. researchgate.net

Overview of Current Research Trajectories for Substituted Phenylenediamines

Current research involving substituted phenylenediamines (PPDs) is diverse and spans multiple scientific disciplines. A significant area of investigation is in environmental science, where studies focus on the occurrence, fate, and transformation of PPDs used as antioxidants in products like tire rubber. nih.govnih.govresearchgate.net The formation of their quinone derivatives (PPD-Qs) and their environmental and toxicological impact are of particular interest. nih.govnih.govmdpi.com

In materials chemistry, research is actively pursuing the synthesis of novel polymers derived from PPDs. These efforts aim to create materials with advanced properties, such as high thermal stability and specific electrochromic behaviors, for applications in smart windows and electronic displays. acs.org

Medicinal chemistry also represents a major research trajectory. The structural scaffold of benzene-1,2-diamine is being explored for the design of selective enzyme inhibitors. For example, researchers have investigated these structures as potential inhibitors for inducible nitric oxide synthase (iNOS), a target for treating inflammatory disorders. nih.gov The benzimidazole (B57391) core, readily synthesized from o-phenylenediamines, is a "privileged structure" in drug discovery, appearing in a wide range of therapeutic agents. researchgate.netmdpi.comtandfonline.com

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are primarily focused on its utility as a specialized building block in organic synthesis. The inherent asymmetry of the molecule, stemming from the N1-phenyl group, makes it an ideal starting material for the regioselective synthesis of complex heterocyclic systems.

The primary objectives of such research include:

Synthesis of Novel Heterocycles: Utilizing the two distinct amino groups to control the cyclization reactions, leading to the formation of specific isomers of substituted benzimidazoles, phenazines, or other fused-ring systems.

Development of Advanced Materials: Employing the diamine as a monomer in polymerization reactions to create novel polyamides or other polymers. The presence of the bromine atom allows for post-polymerization modification via cross-coupling reactions, enabling the tuning of the material's final properties.

Probing Structure-Activity Relationships: Using the compound as a scaffold to synthesize libraries of new molecules for biological screening. The bromine atom can be replaced with a variety of other functional groups, allowing for a systematic study of how different substituents at that position affect biological activity.

Ligand Development: Exploring its potential as an asymmetric ligand in coordination chemistry, where the differentiated nitrogen donors could lead to the formation of metal complexes with unique catalytic or physical properties.

In essence, the academic interest in this compound lies in exploiting its unique combination of functional groups—the two non-equivalent amines and the synthetically versatile bromine atom—to access novel and complex chemical structures that would be difficult to prepare by other means.

Chemical Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 68765-53-7 | chemscene.comchemscene.com |

| Molecular Formula | C₁₂H₁₁BrN₂ | chemscene.comchemscene.com |

| Molecular Weight | 263.13 g/mol | chemscene.comchemscene.com |

| SMILES | NC1=CC(Br)=CC=C1NC2=CC=CC=C2 | chemscene.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | chemscene.com |

| logP (octanol-water partition coefficient) | 3.77 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Table 2: Properties of Related Compound: 4-Bromobenzene-1,2-diamine (B31645)

| Property | Value | Source |

|---|---|---|

| CAS Number | 1575-37-7 | sigmaaldrich.comtcichemicals.com |

| Molecular Formula | C₆H₇BrN₂ | sigmaaldrich.com |

| Molecular Weight | 187.04 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 65-69 °C | sigmaaldrich.comsigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1Br)N)N | nih.gov |

| InChI Key | WIHHVKUARKTSBU-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKUAXTHMSWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N1 Phenylbenzene 1,2 Diamine and Analogues

Established Synthetic Pathways for Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes, can be achieved through several established methods. These pathways often involve the introduction and manipulation of amino and other functional groups on the benzene (B151609) ring.

Amination Strategies for Aromatic Bromides and Nitro compounds

The direct introduction of an amino group onto an aromatic ring is a fundamental strategy in the synthesis of aryl amines. This can be accomplished through the amination of aromatic bromides or, in some cases, through the direct amination of nitroaromatic compounds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. While highly effective for aryl halides, direct amination of nitroarenes is a more challenging transformation. researchgate.netrsc.orgorganic-chemistry.orgnih.govrsc.org Recent advancements have explored copper-catalyzed direct amination of nitroarenes using O-alkylhydroxylamines, which can provide aminonitroarenes as precursors to diamines. rsc.org

Table 1: Comparison of Amination Strategies

| Strategy | Substrate | Reagents/Catalyst | Key Features |

| Buchwald-Hartwig Amination | Aromatic Bromide | Palladium catalyst, phosphine (B1218219) ligand, base | High efficiency, broad substrate scope |

| Ullmann Condensation | Aromatic Halide | Copper catalyst, high temperatures | Traditional method, often requires harsh conditions |

| Direct Amination of Nitroarenes | Nitroarene | Copper catalyst, O-alkylhydroxylamine, strong base | Direct introduction of an amino group, regioselectivity can be an issue |

Reduction of Nitro-Substituted Anilines

A common and widely used method for the synthesis of benzene-1,2-diamines is the reduction of a corresponding nitro-substituted aniline (B41778). This two-step approach involves the initial nitration of an aniline derivative, followed by the reduction of the nitro group to an amine. The reduction of nitroarenes is a well-established transformation in organic chemistry, with a variety of reagents and conditions available to effect this conversion. quora.comgoogle.comgoogle.comresearchgate.net

For instance, m-phenylenediamine can be synthesized by the dinitration of benzene followed by hydrogenation of the resulting 1,3-dinitrobenzene. quora.com Similarly, 4-bromo-1,2-benzenediamine can be prepared from the reduction of 4-bromo-2-nitroaniline using reagents such as stannous chloride or iron in acidic media. chemicalbook.comresearchgate.net

Table 2: Common Reducing Agents for Nitroarenes

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Fe/HCl or Fe/NH4Cl | Acidic or neutral aqueous solution | Inexpensive, effective | Produces iron sludge waste |

| SnCl2/HCl | Acidic solution | Effective for laboratory scale | Stoichiometric amounts of tin salts are required |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Pressurized hydrogen gas, catalyst | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |

Multi-step Syntheses from Parent Benzene-1,2-diamine Derivatives

Substituted benzene-1,2-diamines can also be prepared through multi-step synthetic sequences starting from the parent o-phenylenediamine (B120857). These methods often involve the protection of the amino groups, followed by the introduction of the desired substituent, and subsequent deprotection.

One such strategy involves the reaction of o-phenylenediamine with a ketone to form a temporary heterocyclic intermediate, such as an isobenzimidazole. This intermediate can then undergo nucleophilic substitution, allowing for the introduction of various substituents onto the aromatic ring. Subsequent reductive hydrolysis of the substituted intermediate yields the desired substituted o-phenylenediamine. rsc.org This approach provides a versatile route to o-phenylenediamines with nucleophilic substituents, which can be challenging to synthesize directly. rsc.org Additionally, o-phenylenediamine can be a starting material for the synthesis of various heterocyclic compounds like benzimidazoles and quinoxalines, which can then be further functionalized. rasayanjournal.co.inacs.orgresearchgate.net

Targeted Synthetic Approaches for 4-Bromo-N1-phenylbenzene-1,2-diamine

The synthesis of the specific compound this compound requires careful control of regioselectivity to introduce the bromo and phenyl substituents at the desired positions.

Regioselective Bromination Techniques for N1-phenylbenzene-1,2-diamine Precursors

The introduction of a bromine atom at a specific position on the benzene ring is a critical step in the synthesis of this compound. Direct bromination of anilines can often lead to a mixture of ortho and para isomers, and polybromination can also occur. lookchem.comwku.eduresearchgate.netnih.govnih.gov To achieve regioselectivity, a common strategy is to first protect the amino groups of a precursor, such as o-phenylenediamine.

A patented method describes the synthesis of 4-bromo-o-phenylenediamine by first reacting o-phenylenediamine with acetic anhydride to form the diacetylated derivative. patsnap.comgoogle.com This protection deactivates the amino groups and directs the subsequent bromination to the desired position. The bromination can be carried out using a milder brominating agent, such as sodium bromide and hydrogen peroxide, instead of liquid bromine. patsnap.comgoogle.com Following bromination, the acetyl protecting groups are removed by hydrolysis to yield 4-bromo-o-phenylenediamine. ottokemi.comprepchem.com

N-Arylation Methods for Brominated Benzene-1,2-diamines

The final step in the synthesis of this compound involves the introduction of the phenyl group onto one of the amino groups of a brominated benzene-1,2-diamine intermediate. This is typically achieved through N-arylation reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.netnih.govorganic-chemistry.org

The Ullmann condensation is a classic method for forming C-N bonds and involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com The Buchwald-Hartwig amination, a more modern and versatile method, utilizes a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide under milder conditions. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgnih.gov These methods allow for the selective formation of the N-phenyl bond to yield the target compound, this compound.

Conversion from Related Azoxybenzene (B3421426) Structures

The synthesis of N-substituted phenylenediamines can conceptually be approached from the reduction of nitro or nitroso compounds. While direct synthetic routes for this compound from an azoxybenzene precursor are not extensively detailed in readily available literature, the underlying chemical principles suggest a plausible pathway. Azoxybenzenes can be reduced to form azo compounds and subsequently hydrazobenzenes, which upon further reduction can yield anilines. A potential, though likely multi-step, pathway could involve the catalytic transfer hydrogenation of a bromo-substituted azoxybenzene derivative. This process would utilize a hydrogen donor in the presence of a catalyst to reduce the azoxy group. However, achieving selective reduction to the desired diamine without side reactions would be a significant challenge.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is most practically achieved through the N-arylation of 4-bromo-o-phenylenediamine. Two prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. The optimization of these reactions is crucial for achieving high yields and purity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.orgwikipedia.org The reaction typically involves an aryl halide (in this case, a phenyl halide) and an amine (4-bromo-o-phenylenediamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Key parameters for optimization include:

Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective. nih.govnih.gov For instance, the use of tBuBrettPhos has been shown to be efficient in the amination of unprotected bromoimidazoles and bromopyrazoles, suggesting its potential applicability in this synthesis. nih.gov

Base: A variety of bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). The strength and nature of the base can significantly impact the reaction rate and yield.

Solvent: Aprotic polar solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. nih.gov

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation has also been utilized to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. rjptonline.org

A hypothetical optimization table for the Buchwald-Hartwig amination of 4-bromo-o-phenylenediamine with bromobenzene (B47551) is presented below:

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 82 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 88 |

| 4 | Pd₂(dba)₃ (1) | tBuXPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 91 |

This is a representative table based on general principles of Buchwald-Hartwig amination and not from a specific experimental report for this exact reaction.

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-accelerated catalysis, allowing for milder reaction conditions. acs.org Optimization of the Ullmann condensation would involve screening various copper sources (e.g., CuI, Cu₂O), ligands (e.g., phenanthroline derivatives, diamines), bases, and solvents.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. ejcmpr.com

Key green chemistry considerations include:

Use of Safer Solvents: Many traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and some aprotic polar solvents, are toxic and environmentally harmful. A key goal of green chemistry is to replace these with safer alternatives. Research into "green solvents" like water, supercritical fluids, ionic liquids, and bio-based solvents is ongoing. ejcmpr.com For N-arylation reactions, the use of greener solvents or even solvent-free conditions, where applicable, would be a significant improvement. rjptonline.org

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can be recycled. Both the Buchwald-Hartwig and Ullmann reactions are catalytic processes. Research efforts are focused on developing more active and stable catalysts that can be used at lower loadings and are recoverable and reusable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key area of research. Microwave-assisted synthesis can also be more energy-efficient than conventional heating methods by reducing reaction times. rjptonline.org

Renewable Feedstocks: While the immediate precursors for this synthesis are typically derived from petrochemical sources, a long-term green chemistry goal is the utilization of renewable feedstocks.

By focusing on these principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally sustainable.

Spectroscopic and Advanced Structural Characterization of 4 Bromo N1 Phenylbenzene 1,2 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are indispensable tools for mapping the proton and carbon frameworks of a molecule.

High-Resolution ¹H NMR Analysis and Proton Chemical Shifts

In the ¹H NMR spectrum of 4-Bromo-N1-phenylbenzene-1,2-diamine, distinct signals are expected for the aromatic protons and the amine protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The protons on the phenyl ring attached to the nitrogen atom would likely appear in the typical aromatic region of approximately 6.5-8.0 ppm. The protons on the bromo-substituted benzene (B151609) ring would also resonate in this region, with their precise shifts influenced by the electron-donating amine groups and the electron-withdrawing bromine atom. The amine (NH and NH₂) protons are expected to show broad signals, the chemical shifts of which can be highly variable and are sensitive to solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| Amine Protons (NH, NH₂) | Variable | Broad Singlets |

¹³C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The carbon atom bonded to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what would be predicted based on electronegativity alone. The carbons bonded to the nitrogen atoms will also have their chemical shifts significantly influenced by the electronegative nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 100 - 150 |

| Carbon bonded to Bromine (C-Br) | Variable (Heavy Atom Effect) |

| Carbons bonded to Nitrogen (C-N) | Downfield shifted |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish correlations between protons and the carbon atoms to which they are directly attached.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Analysis of Amine and Aromatic Vibrational Modes

The IR and Raman spectra of this compound would be characterized by specific vibrational modes.

N-H Stretching: The amine groups would exhibit characteristic N-H stretching vibrations. A primary amine (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. A secondary amine (-NH-) would show a single band in this region.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds in the aromatic rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds would be expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Bromoaromatic | C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 262 and 264 g/mol . The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.

Fragmentation of the molecular ion would likely involve the loss of the bromine atom, the amine groups, or cleavage of the bond between the two aromatic rings. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| Feature | Predicted Observation |

| Molecular Ion (M⁺) | m/z ≈ 262 and 264 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Isotopic Pattern | M⁺ and M+2 peaks of nearly equal intensity |

| Key Fragment Ions | Loss of Br, NH₂, and cleavage of the C-N bond between rings |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

A definitive single-crystal X-ray diffraction study for this compound has not been prominently reported. However, analysis of structurally similar molecules, such as 4-Bromo-N-phenylaniline, provides a robust framework for predicting its crystallographic features. The data from such analogues are invaluable for hypothesizing the molecular conformation and packing within a crystalline lattice.

For illustrative purposes, the crystallographic data for the closely related compound 4-Bromo-N-phenylaniline, which lacks the ortho-amino group, is presented below. It crystallizes in the orthorhombic system under the Pccn space group. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BrN |

| Formula Weight | 248.12 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.6741 (6) |

| b (Å) | 17.7531 (7) |

| c (Å) | 7.3608 (3) |

| Volume (ų) | 2048.24 (14) |

| Z | 8 |

| Temperature (K) | 125 |

Crystalline Packing and Intermolecular Interactions

The crystalline architecture of this compound is expected to be governed by a combination of hydrogen bonds, π-interactions, and potential halogen contacts. The presence of two amine groups (one primary, one secondary) provides both hydrogen bond donors (N-H) and acceptors (N), making N-H···N hydrogen bonding a highly probable and dominant interaction in stabilizing the crystal packing.

In analogous structures, other weak interactions play a significant role. For instance, the crystal structure of 4-Bromo-N-phenylaniline is stabilized by a network of intermolecular C-H···π and N-H···π interactions rather than conventional hydrogen bonding. researchgate.netnih.gov In the dibrominated analogue, 4-Bromo-N-(4-bromophenyl)aniline, a short intermolecular Br···Br contact of 3.568 Å is observed, suggesting the possibility of halogen-halogen interactions influencing the packing arrangement. nih.govresearchgate.net Given these precedents, the crystal packing of the title compound would likely feature a three-dimensional network consolidated by a combination of these directed interactions.

Conformational Analysis and Torsional Angles

The molecule of this compound is inherently non-planar. Steric hindrance between the N-bound phenyl ring and the substituents on the brominated benzene ring (particularly the second amino group at the ortho position) necessitates a significant twist around the C-N bond connecting the two aromatic systems. This twisted conformation is a common feature in N-phenylaniline derivatives.

The degree of this twist is quantified by the dihedral angle between the mean planes of the two benzene rings. Experimental data from related crystal structures confirm this significant non-planarity.

| Compound | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|

| 4-Bromo-N-phenylaniline | 52.5 (1) | researchgate.netnih.gov |

| 4-Bromo-N-(4-bromophenyl)aniline | 47.32 (5) | nih.govresearchgate.net |

| 4-Bromo-N-phenylbenzamide | 58.63 (9) | researchgate.net |

Based on these values, it is reasonable to predict that the dihedral angle between the phenyl rings in this compound would also fall within the 45-60° range, leading to a propeller-like molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its chromophores. The molecule contains two primary chromophoric systems: the brominated phenylenediamine ring and the N-phenyl ring. These aromatic systems contain π-electrons that can be promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital (a π → π* transition). Additionally, the nitrogen atoms of the amino groups possess non-bonding lone pair electrons (n-electrons) which can be promoted to a π* anti-bonding orbital (an n → π* transition).

While a specific spectrum for the title compound is not available, the spectrum of the parent o-phenylenediamine (B120857) (o-PDA) provides a useful reference. o-PDA exhibits absorption bands with maxima (λmax) at approximately 210 nm, 240 nm, and 294 nm, which are attributed to π → π* transitions within the benzene ring. researchgate.net

The introduction of the N-phenyl group in this compound extends the conjugated π-system across the C-N bond linking the two rings. This increased conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) of the absorption maxima to longer wavelengths is anticipated compared to o-phenylenediamine. The bromine substituent is also likely to induce a small bathochromic shift. The n → π* transitions are typically weaker and may appear as shoulders on the more intense π → π* absorption bands at longer wavelengths.

| Compound | Reported λmax (nm) | Attributed Transition Type | Reference |

|---|---|---|---|

| o-Phenylenediamine | 210, 240, 294 | π → π | researchgate.net |

| This compound | Predicted > 294 nm | π → π and n → π* | (Predicted) |

Chemical Reactivity and Derivatization Strategies for 4 Bromo N1 Phenylbenzene 1,2 Diamine

Cyclocondensation Reactions for Heterocyclic Scaffolds

The 1,2-diamine functionality is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The reaction typically proceeds through the initial formation of an imine or aminal intermediate, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation or elimination of a small molecule like water.

Synthesis of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamines. This transformation can be achieved through condensation with various carbonyl-containing compounds, including aldehydes and carboxylic acids or their derivatives. The general mechanism involves the reaction of the two primary amino groups with a single carbon atom source that becomes the C2 position of the benzimidazole ring.

While specific studies on the cyclocondensation of 4-Bromo-N1-phenylbenzene-1,2-diamine are not extensively documented, the reactivity can be inferred from established protocols for related o-phenylenediamines. For instance, the condensation of o-phenylenediamines with aldehydes is a common and efficient method for synthesizing 2-substituted benzimidazoles. nih.govmdpi.comacs.orgnih.gov The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole. acs.org Various catalysts, including acid catalysts and oxidizing agents, can be employed to facilitate this transformation. nih.govacs.org

Similarly, the reaction with carboxylic acids or their derivatives, often under harsh dehydrating conditions using acids like polyphosphoric acid, is a traditional route to 2-substituted benzimidazoles. nih.govnih.gov

Table 1: Plausible Benzimidazole Derivatives from this compound

| Reactant for C2 Position | Expected Benzimidazole Product | Reaction Type |

| Formaldehyde | 6-Bromo-1-phenyl-1H-benzo[d]imidazole | Cyclocondensation |

| Benzaldehyde | 6-Bromo-1,2-diphenyl-1H-benzo[d]imidazole | Cyclocondensation |

| Acetic Acid | 6-Bromo-2-methyl-1-phenyl-1H-benzo[d]imidazole | Cyclocondensation |

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of heterocyclic compounds readily accessible from o-phenylenediamines. Their synthesis involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as an α-diketone. This reaction is a reliable and widely used method for constructing the quinoxaline ring system. researchgate.net

The reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound generally proceeds under mild conditions, often in a suitable solvent like ethanol (B145695) or acetic acid, and can be catalyzed by various acids. researchgate.net The mechanism involves the sequential condensation of the two amino groups with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.

Based on this established reactivity, this compound is expected to react with various 1,2-dicarbonyl compounds to afford the corresponding 6-bromo-1-phenylquinoxaline derivatives.

Table 2: Potential Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product |

| Glyoxal | 6-Bromo-1-phenylquinoxaline |

| Benzil (B1666583) | 6-Bromo-1,2,3-triphenylquinoxaline |

| 2,3-Butanedione | 6-Bromo-2,3-dimethyl-1-phenylquinoxaline |

Annulation Reactions and Fused N-Heterocycles

Beyond the formation of simple benzimidazoles and quinoxalines, the 1,2-diamine moiety can participate in more complex annulation reactions to construct fused polycyclic N-heterocyclic systems. These reactions often involve multi-step sequences or domino reactions where multiple bonds are formed in a single operation.

Schiff Base Formation and Imino Chemistry

The reaction of primary amines with aldehydes or ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. For this compound, with two primary amino groups, this reaction can lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions.

Condensation with Aldehydes and Ketones

The condensation of o-phenylenediamines with aldehydes and ketones is a straightforward method to generate Schiff bases. jocpr.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. jocpr.com

In the case of this compound, the two amino groups exhibit different reactivities due to the electronic and steric effects of the N-phenyl substituent. The unsubstituted amino group is generally more nucleophilic and less sterically hindered, making it more likely to react first with a carbonyl compound. Therefore, under controlled conditions, it may be possible to selectively form a mono-Schiff base. With an excess of the carbonyl compound and more forcing conditions, the formation of a di-Schiff base is also plausible.

Table 3: Potential Schiff Base Derivatives from this compound

| Carbonyl Compound (1 equivalent) | Expected Mono-Schiff Base Product |

| Benzaldehyde | N-(4-Bromo-2-(phenylamino)phenyl)-1-phenylmethanimine |

| Acetone | N-(4-Bromo-2-(phenylamino)phenyl)propan-2-imine |

| Salicylaldehyde | 2-(((4-Bromo-2-(phenylamino)phenyl)imino)methyl)phenol |

Stability and Reactivity of Schiff Base Derivatives

Schiff bases derived from o-phenylenediamines are versatile intermediates in organic synthesis. The stability of these imines can vary depending on the nature of the substituents on both the diamine and the carbonyl compound. Generally, Schiff bases formed from aromatic aldehydes are more stable than those from aliphatic aldehydes or ketones due to conjugation.

The imine bond (C=N) in these derivatives is susceptible to hydrolysis, especially under acidic conditions, regenerating the parent amine and carbonyl compound. However, this reactivity can also be harnessed for further transformations. The nitrogen atom of the imine can act as a nucleophile, while the imine carbon is electrophilic. These Schiff bases can serve as precursors for the synthesis of other heterocyclic systems, such as thiazolidinone derivatives through reaction with mercaptoacetic acid. researchgate.net The stability and reactivity profile of Schiff bases derived from this compound would be influenced by the electronic properties of the bromo and phenyl substituents.

Cross-Coupling Reactions at the Bromine Atom

The presence of a bromine atom on the benzene ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the bromine atom can be readily displaced to introduce new aryl or other organic substituents.

A specific application of the Suzuki-Miyaura coupling involving this diamine has been reported in the synthesis of substituted benzimidazoles. For instance, the reaction of this compound with (4-methoxyphenyl)boronic acid proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate, in a solvent such as 1,4-dioxane. This reaction leads to the formation of 1-phenyl-5-(4-methoxyphenyl)benzimidazole, demonstrating the utility of this coupling in constructing complex heterocyclic systems. google.com

Further examples can be found in patent literature, where the Suzuki coupling of this compound with suitable boronic acid esters is a key step in the synthesis of intermediates for mTOR inhibitors.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| (4-methoxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 1,4-Dioxane | 1-phenyl-5-(4-methoxyphenyl)benzimidazole | google.com |

| Boronic acid ester | Palladium catalyst | Not specified | Not specified | Intermediate for mTOR inhibitors |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in various functional materials and biologically active compounds. While specific examples of Sonogashira coupling directly on this compound are not extensively documented in readily available literature, the general principles of the reaction are well-established for bromo-substituted aromatic compounds. The reaction would be expected to proceed under standard Sonogashira conditions, involving a palladium catalyst, a copper salt, and an amine base.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides a direct route to synthesize arylamines, which are prevalent in pharmaceuticals and electronic materials. Although specific documented instances of Buchwald-Hartwig amination with this compound as the aryl halide component are not readily found, the general applicability of this reaction to bromoanilines suggests its feasibility. The reaction would involve coupling the diamine with another primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand and base.

Reactions Involving Amine Functionalities

The two amine groups of this compound are nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation. These reactions allow for the modification of the electronic and steric properties of the molecule and are often precursors to the formation of heterocyclic rings.

Acylation and Sulfonylation

The primary and secondary amine groups in this compound can be acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A notable reaction involving the amine functionalities is the cyclization with cyanogen (B1215507) bromide. In a documented procedure, this compound is treated with cyanogen bromide in methanol. This reaction proceeds through the initial formation of a cyanamide (B42294) or a related intermediate, which then undergoes intramolecular cyclization to afford a benzimidazole derivative. This transformation highlights the utility of the diamine moiety in constructing fused heterocyclic systems.

Alkylation and Arylation

The amine groups of this compound can also undergo alkylation and arylation reactions. Alkylation can be achieved using alkyl halides or other alkylating agents. Arylation, which involves the formation of a new C-N bond with an aryl group, can be accomplished through methods such as the Buchwald-Hartwig amination, where the diamine itself acts as the nucleophile. While specific examples detailing the alkylation or arylation of this compound are not prevalent in the reviewed literature, the general reactivity of arylamines suggests that these transformations are chemically feasible.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies, including kinetic analyses and computational modeling, are crucial for understanding the precise reaction pathways and for optimizing the synthesis of derivatives from this compound. Although specific data for this compound is scarce, the general mechanisms for the formation of key derivatives are well-established for the broader class of o-phenylenediamines.

The formation of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids is a cornerstone of heterocyclic synthesis. nih.govresearchgate.netnih.gov The reaction typically proceeds through the initial formation of a Schiff base by the condensation of one of the amino groups with the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The final step is an aromatization, usually involving the elimination of a molecule of water, to yield the stable benzimidazole ring system. Catalysts, such as acids or metal complexes, are often employed to facilitate these steps. researchgate.netresearchgate.net

Similarly, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netorganic-chemistry.orgchim.itnih.gov The reaction mechanism is believed to initiate with the nucleophilic attack of one amino group on one of the carbonyl carbons, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which then undergoes intramolecular cyclization by the attack of the second amino group on the remaining carbonyl group. A final dehydration step yields the aromatic quinoxaline ring. researchgate.net The reaction conditions can be tuned to control the rate and yield, with various catalysts and solvents being employed. researchgate.netchim.it

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of related compounds. These studies help in mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for different mechanistic pathways. Such computational analyses for this compound would provide valuable insights into how the bromo and phenyl substituents influence the electronic structure and reactivity, thereby guiding the rational design of synthetic routes to its derivatives.

Interactive Data Table: General Mechanistic Steps in Transformations of o-Phenylenediamines

| Transformation Type | Key Reactant | Initial Step | Key Intermediate(s) | Final Step |

|---|---|---|---|---|

| Benzimidazole Synthesis | Aldehyde/Carboxylic Acid | Schiff base formation | Imine, Dihydrobenzimidazole | Aromatization (e.g., dehydration) |

| Quinoxaline Synthesis | 1,2-Dicarbonyl Compound | Hemiaminal formation | Imine, Dihydroquinoxaline | Aromatization (e.g., dehydration) |

Applications of 4 Bromo N1 Phenylbenzene 1,2 Diamine in Advanced Materials

Precursor for Polymeric Materials

The diamine functionality of 4-Bromo-N1-phenylbenzene-1,2-diamine allows it to be readily incorporated into various polymer backbones through polycondensation reactions. The presence of the N-phenyl group and the bromine atom can enhance polymer solubility and introduce specific functionalities, respectively, making it a key monomer for developing advanced polymeric materials.

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their rigid structures often lead to poor solubility, which complicates processing. The incorporation of unsymmetrical monomers like this compound can disrupt chain packing, improving solubility without significantly compromising thermal properties. ntu.edu.tw

Polyamides can be synthesized via the direct polycondensation of this compound with various aromatic dicarboxylic acids. A common method for this is the Yamazaki phosphorylation reaction, which utilizes triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents to facilitate the reaction under milder conditions. researchgate.net The resulting polyamides, containing bulky N-phenyl and bromo-substituents, are expected to be amorphous and exhibit good solubility in polar aprotic solvents. researchgate.netresearchgate.net

Polyimides are typically prepared through a two-step process. First, this compound is reacted with an aromatic tetracarboxylic dianhydride in a polar solvent like N-methyl-2-pyrrolidone (NMP) to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical cyclodehydration. kpi.uatandfonline.com The properties of the resulting polyimide, such as its glass transition temperature (T_g_), thermal stability, and mechanical strength, can be tuned by selecting different dianhydrides. tandfonline.comrsc.orgnih.gov

| Property | Typical Values for Aromatic Polyamides | Typical Values for Aromatic Polyimides |

| Inherent Viscosity (dL/g) | 0.47–1.05 researchgate.net | 0.35–0.88 (PAI) mdpi.com |

| Glass Transition Temp. (T_g, °C) | 190–268 researchgate.netresearchgate.net | 201–420 tandfonline.comnih.gov |

| 10% Weight Loss Temp. (T_d10_, °C) | > 413 researchgate.net | 491–537 tandfonline.com |

| Tensile Strength (MPa) | - | 103–145 tandfonline.comnih.gov |

| Solubility | Good in NMP, DMAc, DMF researchgate.netresearchgate.net | Soluble in NMP, DMAc, DMSO nih.govmdpi.com |

This table presents typical property ranges for aromatic polyamides and polyimides derived from various substituted diamines, illustrating the expected performance of polymers synthesized using this compound.

Polyamide-imides (PAIs) merge the excellent mechanical properties of polyamides with the superior thermal stability of polyimides. One synthetic route involves the polycondensation of a diamine with a pre-formed diimide-dicarboxylic acid. researchgate.net Alternatively, an amide-containing diamine can be reacted with a dianhydride. mdpi.com Using this compound as the monomer in reactions with imide-containing diacids would produce PAIs with enhanced solubility due to the disruption of chain symmetry. These polymers are known for their high T_g_ values, excellent thermal stability, and good processability. mdpi.commdpi.com

| Polymer Series | T_g (°C) | T_d10_ (°C, N_2_) | Solubility |

| TPA-based PAIs | 296–355 | 512–565 | Soluble in NMP, DMAc, DMF, DMSO mdpi.com |

| CF_3_-Biphenyl PAIs | > 400 | 473–510 | Soluble in m-cresol, NMP mdpi.com |

This table showcases the thermal properties and solubility of representative poly(amide-imide)s, indicating the high performance achievable in this class of polymers.

Polyester-imides (PEIs) are another class of hybrid polymers that combine the properties of polyesters and polyimides. Their synthesis can involve the reaction of a diamine with an ester-containing diacid chloride or a dianhydride with an ester-containing diamine. While direct studies involving this compound are not prevalent, it could theoretically be used in polycondensation reactions with monomers containing pre-formed ester linkages to create these advanced materials. The introduction of ester groups can improve flexibility and biodegradability in certain contexts. researchgate.net

Optoelectronic Device Development

The specific chemical structure of this compound makes it an excellent candidate for synthesizing organic molecules and polymers for optoelectronic applications. Its ortho-diamine group is a key functional handle for creating heterocyclic systems with desirable electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules become highly emissive upon aggregation in a poor solvent or the solid state. nih.gov This effect is typically observed in molecules with non-planar structures that have freedom for intramolecular rotation and vibration in solution, which provides a non-radiative pathway for the excited state to relax. In the aggregated state, these motions are restricted (Restriction of Intramolecular Motion, or RIM), blocking the non-radiative channel and forcing the molecule to relax through radiative fluorescence. nih.govacs.org

Ortho-phenylenediamine derivatives are ideal precursors for AIE-active materials. Through a facile condensation reaction with ortho-quinones, they form phenazine-based luminogens. nih.govresearchgate.net The use of this compound in such a reaction would yield a phenazine (B1670421) derivative with bulky phenyl and bromo substituents, which would further enhance its non-planar structure and promote AIE behavior. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

| AIE Luminogen | λ_abs (nm, THF) | λ_em_ (nm, THF) | λ_em_ (nm, 90% H_2_O/THF) | Quantum Yield (Φ_F_) |

| TPE-phen-4 | 330, 470 | 560 | 525 | Increase upon aggregation researchgate.net |

This table shows representative photophysical data for a phenazine-based AIE material (TPE-phen-4), demonstrating the characteristic emission enhancement in an aggregated state (90% water/THF mixture). researchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optical communications, frequency conversion, and optical signal processing. In organic materials, NLO properties often arise from molecules with a "push-pull" architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

Polymers derived from this compound could be engineered for NLO applications. The diamine itself provides electron-donating amino groups. By polymerizing it with a comonomer containing strong electron-accepting groups (e.g., diacids or dianhydrides functionalized with nitro or cyano groups), a polymer with a charge-transfer character can be created. The resulting intramolecular charge transfer within the polymer repeat unit is a key requirement for second and third-order NLO activity.

The development of materials that can both emit light and transport electrons is essential for simplifying the architecture of organic light-emitting diodes (OLEDs). Quinoxaline (B1680401) derivatives, which are nitrogen-containing heterocyclic compounds, are well-known for these properties. nih.gov

The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.orgnih.gov this compound is an ideal precursor for this reaction. Its condensation with various α-diketones (such as benzil (B1666583) or its derivatives) would yield a range of highly substituted quinoxaline derivatives. The resulting molecules possess an electron-deficient pyrazine (B50134) ring, which imparts electron-transport capabilities, and a conjugated aromatic system that leads to fluorescence, making them suitable for use as emissive and electron-transporting layers in electronic devices. nih.govresearchgate.net

Chemo- and Biosensors (as a structural component, not for clinical diagnostic methods)

There is no available research data detailing the use of this compound as a structural component in the design and fabrication of chemo- or biosensors.

Information on the specific design principles employing this compound for sensor applications is not present in the scientific literature.

Precursor for Functional Organic Frameworks

No published studies or data were found that describe the use of this compound as a precursor for the synthesis of functional organic frameworks.

Conclusion and Future Research Directions

Summary of Key Research Findings for 4-Bromo-N1-phenylbenzene-1,2-diamine

Research on this compound, while not as extensive as for its parent compound o-phenylenediamine (B120857), has primarily focused on its role as a precursor in the synthesis of heterocyclic compounds. The ortho-diamine arrangement, coupled with an N-phenyl substituent, is a classic framework for building fused five- and six-membered rings.

Key findings indicate that the compound is a valuable building block for synthesizing substituted benzimidazoles. acs.orgresearchgate.netresearchgate.netresearchgate.net The reaction of o-phenylenediamines with aldehydes is a well-established route to 2-substituted benzimidazoles, a scaffold present in numerous pharmacologically active molecules and functional materials. researchgate.netmdpi.comrasayanjournal.co.in The presence of the N-phenyl group on this compound directly leads to the formation of 1-aryl-substituted benzimidazoles, which possess distinct electronic and steric properties compared to their N-unsubstituted counterparts. acs.org Furthermore, the bromo-substituent at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex and extended molecular architectures. researchgate.net

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound itself presents certain challenges and opportunities for methodological improvement. Standard synthetic routes often involve the bromination of an N-protected o-phenylenediamine derivative to control regioselectivity, followed by deprotection. chemicalbook.comsigmaaldrich.com A significant challenge lies in achieving selective monobromination at the desired position without the formation of polybrominated byproducts. patsnap.com

Emerging opportunities lie in the development of more efficient and environmentally benign synthetic protocols.

Greener Brominating Agents: A notable advancement is the use of sodium bromide and hydrogen peroxide in place of hazardous liquid bromine for the bromination of the diacetyl-protected o-phenylenediamine. patsnap.comgoogle.com This method is safer, reduces cost, and improves the atom economy of bromine. google.com

Direct N-Arylation: Developing catalytic methods for the direct N-arylation of 4-bromo-1,2-diaminobenzene could provide a more convergent and efficient route to the target molecule, bypassing the need for protecting groups.

Solvent-Controlled Photoreactions: Innovative approaches, such as the solvent-controllable photoreaction of specific azobenzene (B91143) derivatives, have been shown to selectively produce N-arylbenzene-1,2-diamines, offering a novel synthetic pathway that warrants further exploration. rsc.org

| Method | Brominating Agent | Key Advantages | Challenges | Reference |

|---|---|---|---|---|

| Classical Route | Liquid Bromine (Br₂) | Well-established | Hazardous, poor regioselectivity, formation of byproducts | |

| Improved Route | Sodium Bromide / Hydrogen Peroxide | Safer, environmentally friendly, high regioselectivity, low cost | Requires protection/deprotection steps | patsnap.comgoogle.com |

| Potential Future Route | Catalytic N-Arylation | Convergent, potentially fewer steps | Catalyst development, optimization of reaction conditions | rsc.org |

Unexplored Reactivity Profiles and Novel Derivatizations

The true potential of this compound lies in its diverse and largely unexplored reactivity. The molecule possesses three distinct reactive sites: the two amines of the o-diamine moiety and the aryl bromide.

Cyclization Reactions: While condensation with aldehydes to form benzimidazoles is known, the reaction with other dicarbonyl compounds, ketones, or carboxylic acid derivatives remains a fertile ground for investigation. acs.orglookchem.comacs.org For instance, reaction with α-diketones would yield bromo- and phenyl-substituted quinoxalines, compounds known for their applications in electronics. chemicalbook.comsigmaaldrich.com

Post-Cyclization Functionalization: The bromine atom provides a powerful tool for post-synthetic modification. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed on the benzimidazole (B57391) or quinoxaline (B1680401) derivatives. This would allow for the introduction of a wide array of functional groups, enabling the fine-tuning of electronic properties, solubility, and solid-state packing.

Metal Complexation: The o-diamine motif is a classic bidentate ligand. The synthesis of metal complexes using this compound as a ligand is an unexplored area. Such complexes could exhibit interesting catalytic, magnetic, or photophysical properties.

Advanced Characterization Techniques for Intricate Structural Features

While standard spectroscopic methods like NMR and IR are essential, a deeper understanding of the structural nuances of this compound and its derivatives requires more advanced techniques. jocpr.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and crucial information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. This is particularly important for understanding the properties of derived materials.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for the unequivocal assignment of proton and carbon signals, especially in complex, low-symmetry derivatives formed after cyclization and cross-coupling reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties (HOMO/LUMO levels), and spectroscopic signatures. This can guide synthetic efforts and help interpret experimental results, particularly for predicting the reactivity and potential applications of novel derivatives.

Potential for Multifunctional Materials and Next-Generation Applications

The unique combination of functional groups in this compound positions it as a precursor to a new generation of multifunctional materials.

Organic Electronics: Derivatives such as substituted benzimidazoles and quinoxalines are prime candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as electron-transport materials. chemicalbook.comsigmaaldrich.com The ability to tune the electronic properties via the N-phenyl group and subsequent functionalization at the bromo-position is a key advantage.

Fluorescent Sensors: The benzimidazole core is a known fluorophore. By appending specific receptor units via the bromine atom, it is conceivable to design selective and sensitive fluorescent chemosensors for detecting metal ions or anions. researcher.life

High-Performance Polymers: The diamine functionality allows for its use as a monomer in polymerization reactions. Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability. Incorporating the N-phenyl and bromo-substituents could lead to novel polymers with modified solubility, processability, and the potential for post-polymerization functionalization.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N1-phenylbenzene-1,2-diamine, and how can regioselectivity be controlled during its preparation?

Q. How should researchers handle and characterize this compound to ensure safety and purity?

- Methodological Answer : Due to its aromatic amine structure, the compound is sensitive to oxidation and light. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Safety protocols mandate PPE (gloves, lab coat) and immediate decontamination with 5% sodium bicarbonate for spills .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm); NH₂ groups show broad singlets (δ 4.5–5.5 ppm).

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C₁₂H₁₂BrN₂ requires m/z 279.0084) resolves ambiguities in molecular formula .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, enhancing electrophilic substitution at the ortho position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) shows higher yields compared to non-brominated analogs .

Q. What computational tools can predict the compound’s bioactivity, and how do theoretical models align with experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess interactions with biological targets (e.g., kinases). Parameters like LogP (2.1) and polar surface area (65 Ų) predict membrane permeability. Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise from solvation effects, resolved by molecular dynamics simulations (GROMACS) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design tests interactions between Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DMF vs. toluene). ANOVA analysis prioritizes factors with p-values <0.05, reducing variability across studies .

Q. What mechanistic insights explain its potential as a ligand in coordination chemistry?

- Methodological Answer : The diamine moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming stable octahedral complexes. X-ray crystallography confirms bond lengths (e.g., Cu-N ≈ 1.95 Å) and geometry. Conflicting reports on stability constants (log β) are addressed via potentiometric titrations under controlled ionic strength (I = 0.1 M KCl) .

Methodological Frameworks for Data Analysis

Q. How should researchers integrate theoretical frameworks to contextualize bioactivity studies?

Q. What statistical approaches are robust for analyzing dose-response relationships in toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.